

A Comparative Guide to Copper Corrosion: Dibenzyl Disulfide vs. Mercaptans

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Compound of Interest		
Compound Name:	DBDS	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosive effects of dibenzyl disulfide (**DBDS**) and mercaptans on copper. It is designed to assist researchers and professionals in understanding the mechanisms of corrosion, interpreting experimental data, and selecting appropriate testing methodologies.

Executive Summary

Copper and its alloys are essential in numerous industrial and scientific applications. However, their susceptibility to corrosion by sulfur compounds present in hydrocarbon-based fluids can lead to significant performance issues and equipment failure. This guide focuses on two key culprits: dibenzyl disulfide (**DBDS**) and mercaptans.

While both contribute to copper corrosion, their mechanisms and the severity of their effects differ. A critical finding is that **DBDS** itself is not directly corrosive but thermally decomposes into benzyl mercaptan, which is a highly corrosive agent.[1] Mercaptans, as a class of compounds, directly attack copper, with their corrosivity influenced by their molecular structure.

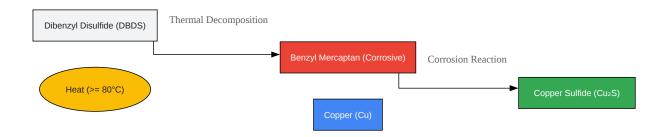
Corrosion Mechanisms Dibenzyl Disulfide (DBDS)

Dibenzyl disulfide is a sulfur compound that is often present in refined petroleum products. At elevated temperatures, typically above 80°C, **DBDS** undergoes thermal decomposition,



breaking the disulfide bond to form two benzyl mercaptan radicals. These radicals are highly reactive and are the primary cause of copper corrosion attributed to **DBDS**.[1]

The subsequent reaction involves the benzyl mercaptan attacking the copper surface, leading to the formation of copper sulfide (Cu₂S). This process can be accelerated by the presence of oxygen and other factors.[2] The overall mechanism can be simplified as a two-step process: thermal decomposition of **DBDS** followed by the corrosive action of the resulting benzyl mercaptan.



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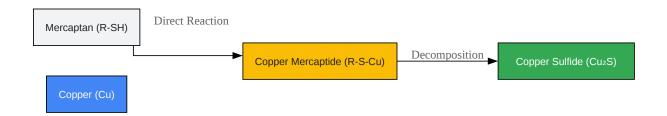
Caption: Corrosion mechanism of Dibenzyl Disulfide on Copper.

Mercaptans

Mercaptans, also known as thiols (R-SH), are a family of organosulfur compounds that can directly corrode copper. Their corrosivity is influenced by the nature of the "R" group. Generally, lower molecular weight mercaptans are more corrosive.[3] For instance, ethyl mercaptan has been shown to be more corrosive than mercaptans with longer carbon chains.[3]

The corrosion mechanism involves the reaction of the mercaptan's sulfhydryl (-SH) group with the copper surface. This reaction leads to the formation of a copper mercaptide layer, which can further decompose to form copper sulfide. The presence of moisture can exacerbate the corrosive effects of mercaptans on copper.





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Caption: Direct corrosion mechanism of Mercaptans on Copper.

Quantitative Data Comparison

The following tables summarize available quantitative data on the corrosive effects of dibenzyl disulfide and various mercaptans on copper. It is important to note that the experimental conditions in these studies vary, which can influence the results.

Table 1: ASTM D130 Copper Strip Corrosion Ratings

The ASTM D130 test is a widely used qualitative method to assess the corrosiveness of petroleum products. The results are rated on a scale from 1a (slight tarnish) to 4c (severe corrosion).



Compound	Concentrati on	Temperatur e (°C)	Duration (hours)	ASTM D130 Rating	Reference
Dibenzyl Disulfide	500 ppm in mineral oil	150	48	Not explicitly stated, but caused significant corrosion	[1]
Elemental Sulfur	5 ppm in synthetic naphtha	50	3	4a	[3]
Ethyl Mercaptan	5 ppm (as S) in synthetic naphtha	50	3	1b	[3]
Propyl Mercaptan	5 ppm (as S) in synthetic naphtha	50	3	1a	[3]
Benzyl Mercaptan	Not specified	Not specified	Not specified	Considered highly corrosive	[1]

Table 2: Sulfur Concentration on Copper Strips

This table presents quantitative data on the amount of sulfur deposited on copper strips after exposure to different sulfur compounds.



Compound	Concentration in Synthetic Naphtha	Sulfur on Copper Strip (% w/w)	Reference
Elemental Sulfur	5 ppm	~1.5	[3]
Ethyl Mercaptan	5 ppm (as S)	~0.4	[3]
Propyl Mercaptan	5 ppm (as S)	~0.2	[3]
Butyl Mercaptan	5 ppm (as S)	~0.1	[3]
Pentyl Mercaptan	5 ppm (as S)	< 0.1	[3]
Hexyl Mercaptan	5 ppm (as S)	< 0.1	[3]
Heptyl Mercaptan	5 ppm (as S)	< 0.1	[3]
Octyl Mercaptan	5 ppm (as S)	< 0.1	[3]
Thiophenol	5 ppm (as S)	~0.3	[3]
Benzyl Mercaptan	5 ppm (as S)	~0.2	[3]

Note: The corrosive power of elemental sulfur was found to be approximately 3.7 times higher than that of ethyl mercaptan, which was the most corrosive mercaptan in this study.[3]

Experimental Protocols

ASTM D130 - Standard Test Method for Corrosiveness to Copper from Petroleum Products by Copper Strip Test

This method is a qualitative assessment of the level of corrosion from a petroleum product.

Objective: To assess the relative degree of corrosivity of a petroleum product.

Apparatus:

- Copper strips (99.9+% pure)
- Polishing materials (silicon carbide paper of various grits, silicon carbide powder)
- Test tubes or corrosion test bombs

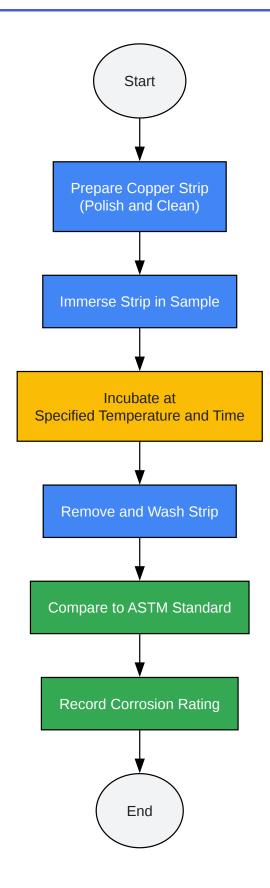


- Water bath or heating block capable of maintaining the specified temperature
- ASTM Copper Strip Corrosion Standard color plaque

Procedure:

- Strip Preparation: a. Mechanically polish a new copper strip using 240-grit silicon carbide paper. b. Continue polishing with finer grit paper until a smooth, untarnished surface is achieved. c. Finally, polish with silicon carbide powder on a pad to remove all scratches. d. Clean the strip with a sulfur-free solvent (e.g., isooctane) and allow it to air dry.
- Sample Immersion: a. Place the polished strip in a clean test tube. b. Add 30 mL of the sample to be tested, ensuring the strip is fully submerged.
- Incubation: a. Place the test tube in a water bath or heating block at the specified temperature (e.g., 50°C or 100°C) for a specified duration (typically 3 hours).[4]
- Evaluation: a. After the incubation period, remove the strip from the sample. b. Wash the strip with a sulfur-free solvent to remove any adhering oil. c. Compare the appearance of the test strip with the ASTM Copper Strip Corrosion Standard. d. Record the rating that most closely matches the test strip.





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Caption: Experimental workflow for the ASTM D130 test.



Weight Loss Method for Corrosion Rate Measurement

This method provides a quantitative measure of corrosion.

Objective: To determine the rate of corrosion by measuring the mass loss of a copper coupon over a specific period.

Apparatus:

- · Copper coupons of known dimensions and surface area
- Analytical balance (accurate to 0.1 mg)
- Corrosion cell or container
- Cleaning solution (e.g., inhibited hydrochloric acid)
- Desiccator

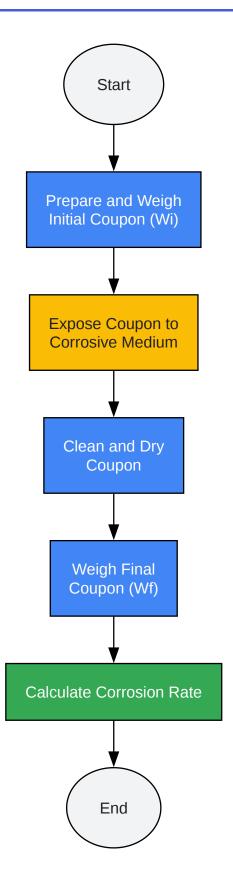
Procedure:

- Coupon Preparation: a. Clean the copper coupon with a suitable solvent to remove any grease or oil. b. Dry the coupon thoroughly. c. Weigh the coupon to the nearest 0.1 mg and record this as the initial weight (W_i).
- Exposure: a. Immerse the coupon in the corrosive medium within the corrosion cell. b.
 Maintain the desired experimental conditions (temperature, agitation, etc.) for a predetermined exposure time (t).
- Post-Exposure Cleaning: a. Remove the coupon from the corrosive medium. b. Clean the
 coupon to remove all corrosion products. This can be done chemically (using an inhibited
 acid to prevent attack on the base metal) or mechanically. c. Rinse the coupon with
 deionized water and a suitable solvent (e.g., acetone). d. Dry the coupon in a desiccator.
- Final Weighing: a. Weigh the cleaned and dried coupon to the nearest 0.1 mg and record this as the final weight (W_f).



- Corrosion Rate Calculation: a. Calculate the weight loss (ΔW) = W_i W_f. b. Calculate the corrosion rate (CR) using the following formula: CR (mpy) = (K × ΔW) / (A × T × D) Where:
 - K = a constant (e.g., 3.45×10^6 for CR in mils per year)
 - \circ ΔW = weight loss in grams
 - A = surface area of the coupon in cm²
 - T = exposure time in hours
 - D = density of copper in g/cm³





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Caption: Workflow for corrosion rate measurement by weight loss.



Conclusion

The corrosive effects of dibenzyl disulfide and mercaptans on copper are significant and warrant careful consideration in applications where these compounds may be present.

- Dibenzyl Disulfide: The primary corrosive threat from **DBDS** arises from its thermal decomposition to benzyl mercaptan at elevated temperatures. Therefore, in systems operating at lower temperatures, **DBDS** may be relatively benign.
- Mercaptans: These compounds can directly corrode copper, with their reactivity being dependent on their molecular structure. Lighter mercaptans are generally more corrosive.

For a comprehensive assessment of copper corrosion risk, it is crucial to consider the specific operating conditions, including temperature and the types and concentrations of sulfur compounds present. The experimental protocols outlined in this guide provide standardized methods for evaluating these risks.

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